molecular formula C20H14O8 B14723770 3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one CAS No. 6295-54-1

3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one

Katalognummer: B14723770
CAS-Nummer: 6295-54-1
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: ZUGLDTRWGGVARV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core substituted with two 2,4,6-trihydroxyphenyl groups, making it a molecule of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-trihydroxybenzaldehyde with a suitable benzofuran precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofuran compounds .

Wissenschaftliche Forschungsanwendungen

3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1(3h)-one is unique due to its benzofuran core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile for various applications compared to its analogs .

Eigenschaften

CAS-Nummer

6295-54-1

Molekularformel

C20H14O8

Molekulargewicht

382.3 g/mol

IUPAC-Name

3,3-bis(2,4,6-trihydroxyphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C20H14O8/c21-9-5-13(23)17(14(24)6-9)20(18-15(25)7-10(22)8-16(18)26)12-4-2-1-3-11(12)19(27)28-20/h1-8,21-26H

InChI-Schlüssel

ZUGLDTRWGGVARV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=C(C=C(C=C3O)O)O)C4=C(C=C(C=C4O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.